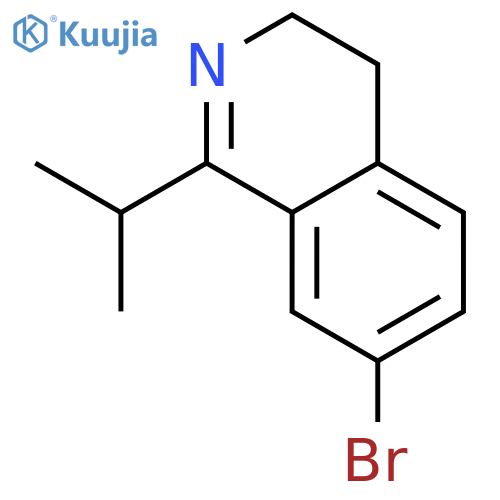

Cas no 371220-28-9 (7-Bromo-1-isopropyl-3,4-dihydroisoquinoline)

371220-28-9 structure

商品名:7-Bromo-1-isopropyl-3,4-dihydroisoquinoline

CAS番号:371220-28-9

MF:C12H14BrN

メガワット:252.150262355804

MDL:MFCD09909334

CID:1026143

PubChem ID:18680068

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline

- 7-bromo-1-propan-2-yl-3,4-dihydroisoquinoline

- DB-341940

- DTXSID30595555

- 7-BROMO-3,4-DIHYDRO-1-ISOPROPYLISOQUINOLINE

- AB3137

- SCHEMBL5778545

- 371220-28-9

- AKOS016003126

- CS-0361090

- 7-Bromo-1-(propan-2-yl)-3,4-dihydroisoquinoline

- LTMLXRYRVYESQC-UHFFFAOYSA-N

- MFCD09909334

-

- MDL: MFCD09909334

- インチ: InChI=1S/C12H14BrN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3

- InChIKey: LTMLXRYRVYESQC-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=NCCC2=C1C=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 251.03102

- どういたいしつりょう: 251.03096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- PSA: 12.36

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM143772-1g |

7-bromo-1-isopropyl-3,4-dihydroisoquinoline |

371220-28-9 | 95% | 1g |

$*** | 2023-05-30 | |

| abcr | AB448735-1 g |

7-Bromo-3,4-dihydro-1-isopropylisoquinoline; . |

371220-28-9 | 1g |

€760.40 | 2023-07-18 | ||

| Chemenu | CM143772-1g |

7-bromo-1-isopropyl-3,4-dihydroisoquinoline |

371220-28-9 | 95% | 1g |

$463 | 2021-08-05 | |

| Ambeed | A713867-5g |

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |

371220-28-9 | 95+% | 5g |

$1768.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431760-1g |

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |

371220-28-9 | 95+% | 1g |

¥5088.00 | 2024-05-16 | |

| eNovation Chemicals LLC | D515024-5g |

7-bromo-1-isopropyl-3,4-dihydroisoquinoline |

371220-28-9 | 95% | 5g |

$1850 | 2025-02-19 | |

| Fluorochem | 222977-5g |

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |

371220-28-9 | 95% | 5g |

£1505.00 | 2022-03-01 | |

| Alichem | A189005878-1g |

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |

371220-28-9 | 95% | 1g |

$485.10 | 2023-09-02 | |

| Alichem | A189005878-5g |

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |

371220-28-9 | 95% | 5g |

$1574.10 | 2023-09-02 | |

| A2B Chem LLC | AF85063-250mg |

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |

371220-28-9 | 95% | 250mg |

$203.00 | 2024-04-20 |

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

3. Water

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

371220-28-9 (7-Bromo-1-isopropyl-3,4-dihydroisoquinoline) 関連製品

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:371220-28-9)7-Bromo-1-isopropyl-3,4-dihydroisoquinoline

清らかである:99%

はかる:5g

価格 ($):1591.0